molecular formula C16H14N4O B14944213 2-Pyrazinecarboxamide, N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-

2-Pyrazinecarboxamide, N-[[4-(1H-pyrrol-1-yl)phenyl]methyl]-

Cat. No.: B14944213
M. Wt: 278.31 g/mol
InChI Key: SCHFPCNHHNTABC-UHFFFAOYSA-N
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Description

N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE is a nitrogen-containing heterocyclic compound. It features a pyrrole ring and a pyrazine ring, making it part of the pyrrolopyrazine family. Compounds with this scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE can be achieved through several methods:

    Cyclization: This involves the formation of the pyrrolopyrazine scaffold by cyclizing appropriate precursors.

    Ring Annulation: This method involves the construction of the pyrrolopyrazine ring system by annulating smaller ring systems.

    Cycloaddition: This involves the addition of multiple unsaturated components to form the pyrrolopyrazine ring.

    Direct C-H Arylation: This method involves the direct arylation of the pyrrole ring with a pyrazine derivative.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes:

    Preparation of Pyrrole Derived α,β-Alkynyl Ketones:

    Formation of Pyrazole: This is achieved by reacting α,β-alkynyls with hydrazine monohydrate.

    Gold-Catalyzed Cyclization: This step involves the cyclization of pyrazoles by alkyne groups.

    Final Cyclization: This is achieved using sodium hydride (NaH).

Chemical Reactions Analysis

Types of Reactions

N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives .

Scientific Research Applications

N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential antimicrobial, antiviral, and antifungal properties.

    Medicine: It is investigated for its potential as an anticancer and anti-inflammatory agent.

    Industry: It is used in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

N-{[4-(1H-PYRROL-1-YL)PHENYL]METHYL}PYRAZINE-2-CARBOXAMIDE can be compared with other similar compounds, such as:

Properties

Molecular Formula

C16H14N4O

Molecular Weight

278.31 g/mol

IUPAC Name

N-[(4-pyrrol-1-ylphenyl)methyl]pyrazine-2-carboxamide

InChI

InChI=1S/C16H14N4O/c21-16(15-12-17-7-8-18-15)19-11-13-3-5-14(6-4-13)20-9-1-2-10-20/h1-10,12H,11H2,(H,19,21)

InChI Key

SCHFPCNHHNTABC-UHFFFAOYSA-N

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)CNC(=O)C3=NC=CN=C3

Origin of Product

United States

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